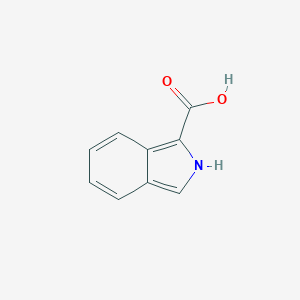

2H-Isoindole-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-isoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTREFQQQAJNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606885 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109839-13-6 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2H-Isoindole-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes toward 2H-isoindole-1-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The inherent reactivity and structural features of the 2H-isoindole core make it a valuable building block in the design of novel therapeutic agents. This document will delve into the chemical principles, strategic considerations, and detailed experimental protocols for the synthesis of this target molecule, with a focus on providing actionable insights for laboratory practice.

Introduction: The Significance of the 2H-Isoindole Scaffold

The isoindole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a prominent structural motif in a variety of biologically active compounds and functional materials.[1] While the parent 2H-isoindole is often unstable, its substituted derivatives are of considerable interest in drug discovery and materials science.[2] The isoindoline core, the reduced form of isoindole, is present in a number of commercial drugs with applications in treating conditions such as multiple myeloma, leukemia, and inflammation.[3]

The introduction of a carboxylic acid group at the 1-position of the 2H-isoindole ring system offers a key functional handle for further molecular elaboration and for engaging in critical binding interactions with biological targets. The carboxylic acid moiety is a common pharmacophore in numerous therapeutic agents, capable of forming strong hydrogen bonds and salt bridges with protein residues.[4] Consequently, 2H-isoindole-1-carboxylic acid represents a valuable scaffold for the development of novel drugs. For instance, derivatives of the related isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[5] Furthermore, isoindole-1,3-dione derivatives have shown promise as antimicrobial, antileishmanial, and anticancer agents.[6]

This guide will focus on a robust and strategically sound approach to the synthesis of 2H-isoindole-1-carboxylic acid, proceeding through a palladium-catalyzed intramolecular cyclization followed by ester hydrolysis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of 2H-isoindole-1-carboxylic acid points towards a 2H-isoindole-1-carboxylate ester as a key intermediate. This ester can be readily hydrolyzed to the target carboxylic acid. The ester, in turn, can be envisioned to arise from an intramolecular cyclization of an appropriate acyclic precursor. A particularly effective strategy for the formation of the isoindole ring is the palladium-catalyzed intramolecular α-arylation of an α-(2-iodobenzylamino) ester.

The overall synthetic strategy is as follows:

Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular α-arylation.

Experimental Protocol:

A detailed protocol for the synthesis of ethyl 2H-isoindole-1-carboxylate is provided below, adapted from established methodologies for palladium-catalyzed α-arylation of esters. [1][7] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Ethyl 2-((2-iodobenzyl)amino)acetate | 335.15 | 1.0 | 1.0 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 622.67 | 0.1 | 0.1 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.2 | 1.2 |

| Toluene, anhydrous | - | 10 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (11.2 mg, 0.05 mmol) and BINAP (62.3 mg, 0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

-

To this mixture, add ethyl 2-((2-iodobenzyl)amino)acetate (335 mg, 1.0 mmol) and sodium tert-butoxide (115 mg, 1.2 mmol).

-

Add an additional 5 mL of anhydrous toluene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2H-isoindole-1-carboxylate.

Expected Outcome and Characterization:

The product, ethyl 2H-isoindole-1-carboxylate, is expected to be a stable solid. Characterization should be performed using standard spectroscopic techniques.

-

¹H NMR: Expect signals for the aromatic protons, the N-H proton, the C1-proton, and the ethyl ester group.

-

¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group and the isoindole core.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Step 2: Hydrolysis of Ethyl 2H-Isoindole-1-carboxylate to 2H-Isoindole-1-carboxylic Acid

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which can lead to higher yields. [4][8] Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |

| Ethyl 2H-isoindole-1-carboxylate | 207.23 | 1.0 |

| Sodium hydroxide (NaOH) | 40.00 | 2.0 |

| Ethanol | - | 10 mL |

| Water | - | 5 mL |

| Hydrochloric acid (HCl), 1 M | - | As needed |

Procedure:

-

Dissolve ethyl 2H-isoindole-1-carboxylate (207 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (80 mg, 2.0 mmol) in water (5 mL).

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2H-isoindole-1-carboxylic acid.

Characterization of 2H-Isoindole-1-carboxylic Acid

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molar Mass | 161.16 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), a signal for the N-H proton (which may be broad), a singlet for the C1-proton, and a broad singlet for the carboxylic acid proton (often downfield, >10 ppm).

-

¹³C NMR (DMSO-d₆): The spectrum should display signals for the nine carbon atoms, including the aromatic carbons, the carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands to look for include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1680-1710 cm⁻¹), and N-H stretching vibrations.

-

High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement of the molecular ion, confirming the elemental composition.

Applications in Drug Discovery and Future Perspectives

The 2H-isoindole-1-carboxylic acid scaffold holds significant potential in the field of drug discovery. The presence of the carboxylic acid group allows for the formation of bioisosteric replacements, such as tetrazoles or hydroxamic acids, which can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. [4] Derivatives of the closely related isoindoline-1,3-dione have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. [3][6]The 2H-isoindole-1-carboxylic acid core can serve as a starting point for the synthesis of libraries of compounds for screening against various biological targets. The ability to functionalize both the nitrogen atom and the carboxylic acid group provides ample opportunities for structural diversification.

Future research in this area will likely focus on the development of novel derivatives of 2H-isoindole-1-carboxylic acid and the evaluation of their therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. The synthetic strategies outlined in this guide provide a solid foundation for researchers to access this valuable chemical entity and explore its applications in the quest for new medicines.

References

- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023).

- Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018).

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).

- Isoindole | C8H7N | CID 3013853. (n.d.). PubChem.

- 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR. (n.d.). ChemicalBook.

- 1,1,3,3-tetramethyl-2H-isoindole-5-carboxylic acid - Optional[13C NMR]. (n.d.). SpectraBase.

- 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: A novel class of small molecule heparanase inhibitors. (2004). Research Explorer - The University of Manchester.

- Palladium-catalyzed alpha-aryl

- 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. (2004). PubMed.

- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004).

- Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences.

- Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. (n.d.). PubMed.

- Recent Developments in Isoindole Chemistry. (2025).

- Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. (2026). DergiPark.

- Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.

- Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. (n.d.). The Hartwig Group.

- hydrolysis of esters. (n.d.). Chemguide.

- CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.). RUA.

- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.

- IV SEMMESTER. (n.d.).

- Palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides. (n.d.). PubMed.

Sources

- 1. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2H-Isoindole-1-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: The Enigmatic Isoindole Core and its Carboxylated Congener

The isoindole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic architecture and synthetic versatility have led to the development of a wide array of therapeutic agents and functional materials.[1] While the parent 2H-isoindole is notoriously unstable and has resisted isolation under normal conditions, its derivatives have been the subject of intense investigation.[2] This guide focuses on a specific, yet underexplored derivative: 2H-isoindole-1-carboxylic acid (CAS 1507351-62-3) .

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the known and predicted properties of 2H-isoindole-1-carboxylic acid, plausible synthetic strategies, and its potential role as a building block in the design of novel bioactive molecules. Given the limited direct experimental data on this specific molecule, this guide will synthesize information from closely related analogs and the broader field of isoindole chemistry to provide a robust and scientifically grounded overview.

Molecular Structure and Physicochemical Properties

2H-Isoindole-1-carboxylic acid is an isomer of the more stable and well-characterized 1H-indole-2-carboxylic acid. The 2H-isoindole tautomer is generally considered the more predominant and reactive form in solution.[3]

Predicted Physicochemical Properties

Due to the scarcity of direct experimental data for 2H-isoindole-1-carboxylic acid, the following properties are predicted based on its structure and data from publicly available databases.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [1] |

| XlogP | 1.8 | [4] |

| SMILES | C1=CC2=CNC(=C2C=C1)C(=O)O | [4] |

| InChI | InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | [4] |

| CAS Number | 1507351-62-3 | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring, the protons of the pyrrole ring, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (Benzene Ring): Multiplets in the range of δ 7.0-8.0 ppm.

-

Pyrrole Protons: Signals for the C1 and C3 protons of the isoindole ring.

-

Carboxylic Acid Proton: A broad singlet, typically downfield, in the region of δ 10-13 ppm. This signal is expected to be exchangeable with D₂O.

-

N-H Proton: A broad signal, the chemical shift of which would be solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the carbons of the pyrrole ring.

-

Carbonyl Carbon: A signal in the deshielded region of δ 165-185 ppm.

-

Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (δ 110-150 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for the carboxylic acid and the N-H group.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching frequencies.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1710 and 1760 cm⁻¹. Conjugation with the isoindole ring system is expected to shift this band to a lower wavenumber.

-

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹.

-

C-O Stretch and O-H Bend: Characteristic bands in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the hydroxyl radical (M-17), and the carboxyl group (M-45).

Synthesis Strategies

While a specific, optimized synthesis for 2H-isoindole-1-carboxylic acid has not been detailed in the literature, plausible synthetic routes can be postulated based on established methods for preparing the 2H-isoindole core and related carboxylic acid derivatives.

Workflow for Postulated Synthesis

Caption: Postulated synthetic routes to 2H-isoindole-1-carboxylic acid.

Experimental Protocol: Postulated Synthesis via Dehydrogenation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid

This protocol is a scientifically informed projection based on general procedures for the dehydrogenation of isoindolines.

Materials:

-

2,3-Dihydro-1H-isoindole-1-carboxylic acid

-

Palladium on carbon (10 wt. %)

-

Toluene (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 eq) in anhydrous toluene, add 10 wt. % palladium on carbon (0.1 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with a small amount of toluene.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

-

Palladium on carbon is a widely used and effective catalyst for dehydrogenation reactions.

-

Toluene is a suitable high-boiling solvent that allows for the necessary reaction temperature.

-

An inert atmosphere is crucial to prevent oxidation of the product, as 2H-isoindoles are known to be sensitive to air.

Experimental Protocol: Postulated Synthesis via Hydrolysis of Methyl 2H-isoindole-1-carboxylate

This protocol is based on standard procedures for the saponification of methyl esters.

Materials:

-

Methyl 2H-isoindole-1-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve methyl 2H-isoindole-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

-

Lithium hydroxide is a common and effective base for the hydrolysis of esters, particularly when milder conditions are required.

-

The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide salt.

-

Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Reactivity and Stability

The 2H-isoindole core is inherently reactive due to its ortho-quinoid structure, which makes it an excellent diene in Diels-Alder reactions. The presence of a carboxylic acid group at the 1-position is expected to influence the electronic properties of the ring system, but the fundamental reactivity as a diene is likely to be retained.

The stability of 2H-isoindole-1-carboxylic acid is predicted to be low, particularly in the presence of air and light. Substituted isoindoles are often stabilized by electron-withdrawing groups. The carboxylic acid group may provide some electronic stabilization, but the free acid is likely to be more challenging to handle than its corresponding ester or amide derivatives.

Applications in Drug Discovery and Materials Science

The isoindole scaffold is a key component in a number of approved drugs and clinical candidates. The rigid, bicyclic structure of 2H-isoindole-1-carboxylic acid makes it an attractive building block for introducing conformational constraints in drug candidates, which can lead to improved target affinity and selectivity.

Signaling Pathway Interaction Diagram

Caption: Role of the 2H-isoindole-1-carboxylic acid scaffold in drug discovery.

The carboxylic acid moiety can serve as a handle for further synthetic modifications, allowing for the introduction of various pharmacophores. Additionally, the carboxylic acid group itself can be a key binding element, forming hydrogen bonds or ionic interactions with biological targets.

In materials science, isoindole derivatives have been explored for their use as dyes and in organic electronics. The extended π-system of 2H-isoindole-1-carboxylic acid suggests potential applications in the development of novel organic semiconductors and fluorescent probes.

Conclusion

2H-Isoindole-1-carboxylic acid is a fascinating yet understudied molecule with significant potential as a building block in medicinal chemistry and materials science. While its inherent instability presents synthetic and handling challenges, the plausible synthetic routes outlined in this guide provide a starting point for its preparation and further investigation. The predicted spectroscopic and physicochemical properties offer a framework for its characterization. Future research into the synthesis, stabilization, and derivatization of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics and functional materials.

References

-

PubChemLite. 2h-isoindole-1-carboxylic acid (C9H7NO2). [Link]

-

Nájera, C., Sansano, J. M., & Yus, M. (2020). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2020(1), 56-99. [Link]

-

European Patent Office. (1988). 2-Substituted phenyl-4,5,6,7-tetrahydro-2H-isoindole-1,3-diones, and their production and use (EP 0126). [Link]

- Google Patents. (1987).

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-181. [Link]

-

NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Chemistry Stack Exchange. (2016). Why is isoindole unstable?[Link]

-

MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(24), 8887. [Link]

- Google Patents. (2008). Isoindoles, compounds prepared from the same, and processes for production of both (WO2008016085A1).

- Google Patents. (2011). Synthetic method of indole-2-carboxylic acid (CN102020600A).

-

Nájera, C., Sansano, J. M., & Yus, M. (2020). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2020(1), 56-99. [Link]

-

ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 267-275. [Link]

-

Wikipedia. (n.d.). Isoindole. [Link]

-

National Institutes of Health. (2018). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Nature, 556(7702), 485–489. [Link]

-

NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 1,1,3,3-tetramethyl-2H-isoindole-5-carboxylic acid. [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

-

NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3518-3531. [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

- Google Patents. (2010). Hydrolysis of methyl esters (US4185027A).

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

ResearchGate. (2012). (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society. [Link]

-

National Institutes of Health. (2006). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. [Link]

- Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds (CN109694343B).

Sources

The Elusive Structure: A Technical Guide to the Elucidation of 2H-Isoindole-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the isoindole core presents a fascinating yet challenging architectural motif. This guide provides an in-depth, experience-driven approach to the structural elucidation of a particularly enigmatic member of this family: 2H-isoindole-1-carboxylic acid. Due to the inherent instability of the 2H-isoindole system, this guide will navigate the complexities of its characterization through a combination of synthetic strategy, multi-modal spectroscopic analysis of stabilized analogs, and computational validation.

The Challenge of the 2H-Isoindole Core: A Matter of Stability

The parent 2H-isoindole is an isomer of the more common and stable 1H-indole.[1] Its ortho-quinoid structure contributes to its high reactivity and general instability, making the isolation of the parent compound a significant challenge.[2] Consequently, the direct spectroscopic analysis of 2H-isoindole-1-carboxylic acid is fraught with difficulty. Our strategy, therefore, pivots to the synthesis and characterization of a closely related, stable analog to serve as a proxy for understanding the core structural features. A common and effective strategy to stabilize the 2H-isoindole system is the introduction of substituents, particularly at the nitrogen atom or the benzene ring.[3] For the purpose of this guide, we will focus on the elucidation based on data from stabilized ester derivatives, which are more readily synthesized and isolated.

A Strategic Approach to Synthesis

The synthesis of substituted 2H-isoindoles can be approached through various methods, including rhodium-catalyzed intramolecular condensations and palladium-catalyzed intramolecular arylations.[4][5] A practical route to a stabilized analog, such as an ethyl 2H-isoindole-1-carboxylate, provides a tangible molecule for structural analysis.

Experimental Protocol: Palladium-Catalyzed Intramolecular Arylation

This protocol outlines a plausible synthesis of a stabilized ethyl 2H-isoindole-1-carboxylate derivative, a crucial first step in our elucidation workflow.

-

Reactant Preparation: To a solution of the corresponding α-(2-iodobenzylamino) ester in anhydrous DMF, add K₃PO₄ and a catalytic amount of phenol.

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ to the reaction mixture.

-

Reaction Execution: Heat the mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired ethyl 2H-isoindole-1-carboxylate derivative.

This synthetic step is critical as it provides a stable molecule whose spectroscopic data will be foundational to the elucidation of the parent carboxylic acid.

Multi-Modal Spectroscopic Elucidation

The core of our structural elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques. We will now delve into the expected data for a stabilized 2H-isoindole-1-carboxylate and extrapolate our findings to the parent carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure

NMR spectroscopy provides the primary framework of the molecular structure by detailing the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal key features of the isoindole core and its substituents.

-

Aromatic Protons: The protons on the benzene ring will typically appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants providing information about their relative positions.

-

Pyrrole Protons: The protons on the pyrrole moiety of the isoindole are crucial for confirming the ring structure.

-

Carboxylic Acid Proton: For the carboxylic acid, a characteristic broad singlet is expected in the downfield region (δ 10-13 ppm), which would disappear upon D₂O exchange.[6]

-

N-H Proton: The N-H proton of the 2H-isoindole ring is also expected to appear as a potentially broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments.

-

Carbonyl Carbon: A key signal for the carboxylic acid or ester is the carbonyl carbon, which is expected to resonate in the downfield region of the spectrum (δ 160-185 ppm).[6]

-

Aromatic and Pyrrole Carbons: The carbons of the fused ring system will appear in the aromatic region (δ 110-150 ppm).

| Predicted Chemical Shifts (δ) for 2H-isoindole-1-carboxylic Acid | |

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Aromatic Protons: 7.0-8.0 ppm | Carbonyl Carbon: 165-180 ppm |

| Pyrrole Protons: 6.5-7.5 ppm | Aromatic Carbons: 120-140 ppm |

| N-H Proton: ~8.0-9.0 ppm (broad) | Pyrrole Carbons: 100-120 ppm |

| Carboxyl Proton: 10-13 ppm (broad) |

Note: These are predicted ranges and can be influenced by substituents and solvent effects.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For 2H-isoindole-1-carboxylic acid, the following characteristic absorptions are anticipated:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ would indicate the N-H bond of the isoindole ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[7]

-

C=C Stretches (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic benzene ring.

-

C-O Stretch (Carboxylic Acid): A peak in the 1210-1320 cm⁻¹ range corresponds to the C-O single bond of the carboxylic acid.[7]

| Key FTIR Absorption Bands for 2H-isoindole-1-carboxylic Acid | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) |

| N-H (Isoindole) | 3300-3400 |

| C=O (Carboxylic Acid) | 1680-1720 (strong) |

| C=C (Aromatic) | 1450-1600 |

| C-O (Carboxylic Acid) | 1210-1320 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Molecular Ion Peak (M⁺): For 2H-isoindole-1-carboxylic acid (C₉H₇NO₂), the expected molecular ion peak would be at an m/z of 161.05.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at M-18 could be observed due to the loss of a water molecule.

-

Loss of COOH: A significant fragment at M-45, corresponding to the loss of the carboxylic acid group, would be a strong indicator of the structure.[8]

-

Loss of CO: Subsequent loss of carbon monoxide (M-28) from fragment ions is also a common pathway for carboxylic acids.[8]

-

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence of the carboxylic acid moiety and the isoindole core.

Definitive Structure and Computational Corroboration

While spectroscopic methods provide a robust framework for structure elucidation, definitive confirmation often requires more advanced techniques.

Single-Crystal X-ray Crystallography: The Gold Standard

For a stable, crystalline derivative of 2H-isoindole-1-carboxylic acid, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.[3] This technique offers the ultimate confirmation of the connectivity and three-dimensional arrangement of atoms in the solid state.

Computational Chemistry: A Powerful Predictive and Corroborative Tool

In the absence of an experimental crystal structure, or as a complementary technique, computational chemistry offers powerful insights. Density Functional Theory (DFT) calculations can be employed to:

-

Predict NMR chemical shifts and compare them with experimental data for structural validation.

-

Calculate theoretical vibrational frequencies to aid in the assignment of FTIR spectra.

-

Model potential fragmentation pathways in mass spectrometry.

-

Determine the relative stabilities of different isomers and tautomers.

The correlation between experimental and computationally predicted data provides a high degree of confidence in the proposed structure.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the integrated, multi-faceted approach to the structural elucidation of 2H-isoindole-1-carboxylic acid, emphasizing the iterative and corroborative nature of the process.

Caption: Integrated workflow for the structure elucidation of 2H-isoindole-1-carboxylic acid.

Conclusion

The structural elucidation of 2H-isoindole-1-carboxylic acid is a testament to the power of a multi-disciplinary approach in modern chemical analysis. The inherent instability of the target molecule necessitates a strategic synthesis of a stable analog, which then serves as the subject of a comprehensive spectroscopic investigation. By integrating data from NMR, FTIR, and mass spectrometry, and corroborating these findings with X-ray crystallography and computational modeling where possible, a confident and complete structural assignment can be achieved. This guide provides a robust framework for researchers and drug development professionals to navigate the challenges of characterizing novel and potentially unstable heterocyclic compounds, ultimately accelerating the discovery of new therapeutic agents.

References

-

Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. [Link]

-

PubChem. (n.d.). Isoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Tan, A., & Yakan, H. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]

-

Murashima, T., Tamai, R., Nishi, K., Nomura, K., Fujita, K., Uno, H., & Ono, N. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (6), 995-998. [Link]

-

Wikipedia. (n.d.). Isoindole. Retrieved from [Link]

-

Brückner, R. (2010). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 6, 112. [Link]

-

Maslivetc, V. A., La Clair, J. J., & Kornienko, A. (2022). Three-component assembly of stabilized fluorescent isoindoles. ResearchGate. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tohamy, S. A. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). 2h-isoindole-1-carboxylic acid (C9H7NO2). Retrieved from [Link]

-

Kułaga, D., Drabczyk, A. K., Satała, G., Latacz, G., Rózga, K., Plażuk, D., & Jaśkowska, J. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 22(14), 7678. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]

-

NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Pop, R., Vlase, L., & Bâldea, I. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR spectrum [chemicalbook.com]

- 7. Crystal structure of ethyl 2′′,3-dioxo-7′,7a’-dihydro-1′H,3H,3′H-dispiro[benzo[b]thiophene-2,6′-pyrrolo[1,2-c]thiazole-5′,3′′-indoline]-7′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of Isoindole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the fascinating world of isoindole compounds. From their elusive nature and the challenges they presented to early chemists to their current-day applications in cutting-edge research, we delve into the core of isoindole chemistry. This document is designed to be a valuable resource, offering not just a historical overview but also practical insights into the synthesis and handling of these remarkable heterocyclic systems.

Structure of this Guide

Rather than adhering to a rigid template, this guide is structured to narrate the scientific journey of isoindole chemistry. We begin with the foundational concepts, move through the historical milestones of discovery and synthesis, explore the inherent reactivity and stability challenges, and culminate in a discussion of their modern applications. This narrative approach is intended to provide a deeper understanding of the causality behind the evolution of this field.

I. The Enigmatic Isoindole: An Introduction to the Core Structure

At its heart, isoindole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1] It is a constitutional isomer of the well-known indole, yet it possesses fundamentally different electronic and reactive properties.[1] The arrangement of the nitrogen atom and the double bonds in the five-membered ring results in an ortho-quinonoid structure, which is the root of both its unique reactivity and its inherent instability.[2]

Unlike its more stable indole counterpart, the parent 2H-isoindole is a highly reactive and transient species.[3] This reactivity has made its isolation and characterization a significant challenge for chemists throughout history.[3] However, the introduction of substituents on the nitrogen or the benzene ring can significantly modulate the stability of the isoindole core, making substituted derivatives more amenable to synthesis and study.[4]

II. A Historical Odyssey: The Pursuit and Capture of Isoindole

The story of isoindole is one of perseverance and ingenuity in the face of chemical instability. For over a century, the parent compound remained a hypothetical entity, its existence inferred from the structures of its derivatives.[5]

Early Whispers: Phthalocyanines and the Isoindole Intermediate

The first hints of the existence of the isoindole skeleton emerged from the study of phthalocyanines, a class of intensely colored pigments. In the 1930s, the work of R. P. Linstead and his collaborators on the structure of phthalocyanine led them to propose that it was formed from the tetramerization of an isoindole-like intermediate.[6][7][8][9] While the intermediate itself was not isolated, this hypothesis provided a crucial conceptual framework and spurred interest in the synthesis of the parent isoindole.

The First Sighting: Isolation of the Parent Isoindole

It was not until 1972 that the parent 2H-isoindole was definitively synthesized and characterized by Bornstein, Remy, and Shields. Their landmark achievement was accomplished through the thermal fragmentation of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene at reduced pressure, a method that allowed for the isolation of the highly reactive isoindole by trapping it at low temperatures. This successful synthesis marked a pivotal moment in heterocyclic chemistry, confirming the existence of a long-sought-after molecule.

Nature's Blueprint: The First Naturally Occurring Isoindole

A decade later, in 1982, the first naturally occurring isoindole derivative, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera sp.[5][10] This discovery was significant as it demonstrated that nature had also harnessed the unique properties of the isoindole core, further validating the importance of this class of compounds.

III. The Art of Creation: Evolution of Synthetic Strategies for Isoindoles

The inherent instability of the isoindole ring system has necessitated the development of a diverse array of synthetic methodologies. The evolution of these strategies reflects the broader advancements in organic synthesis, moving from harsh, high-energy methods to more mild and versatile approaches.

A. Classical Approaches: Taming the Reactive Intermediate

Early synthetic efforts were often hampered by the tendency of isoindoles to polymerize or decompose. To overcome this, chemists developed methods that either generated the isoindole in situ for immediate trapping or employed forcing conditions to drive the desired cyclization.

-

Flash Vacuum Pyrolysis (FVP): This technique, famously used for the first synthesis of the parent isoindole, involves the high-temperature decomposition of a suitable precursor in a low-pressure environment. The highly reactive product is then condensed on a cold surface. While effective, the harsh conditions and specialized equipment limit its general applicability.[3]

-

Dehydration of Isoindoline-N-oxides: A milder approach involves the dehydration of pre-formed isoindoline-N-oxides. This method provides a more controlled route to N-substituted isoindoles, which are generally more stable than the parent compound.[3]

-

From Xylylene Dibromides: The reaction of α,α'-dibromo-ortho-xylene with primary amines provides a straightforward entry into N-substituted isoindoles. This method is versatile and allows for the introduction of a wide range of substituents on the nitrogen atom.[3]

B. Modern Synthetic Methodologies: Precision and Efficiency

The advent of modern synthetic techniques has revolutionized the synthesis of isoindoles, enabling the construction of complex and highly functionalized derivatives with greater control and efficiency.

-

Diels-Alder Reactions: The [4+2] cycloaddition strategy has proven to be a powerful tool for constructing the isoindole framework. Both intermolecular and intramolecular variants have been successfully employed, often in a tandem fashion to rapidly build molecular complexity.[10]

-

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The use of transition metal catalysts, particularly palladium and rhodium, has opened up new avenues for isoindole synthesis. These methods often proceed under mild conditions and exhibit high functional group tolerance.[11]

-

Multi-component Reactions: One-pot, multi-component reactions have emerged as an efficient strategy for the synthesis of substituted isoindoles. These reactions, by their nature, are atom-economical and can generate significant molecular diversity from simple starting materials.

IV. Experimental Protocol: A Representative Synthesis of an N-Substituted Isoindole

To provide a practical context, a representative experimental protocol for the synthesis of an N-substituted isoindole from α,α'-dibromo-ortho-xylene is detailed below. This method is chosen for its reliability and adaptability.

Synthesis of N-Butylisoindole

Materials:

-

α,α'-Dibromo-ortho-xylene

-

n-Butylamine

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of α,α'-dibromo-ortho-xylene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of n-butylamine (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-butylisoindole.

-

The crude product can be purified by column chromatography on silica gel if necessary, although for many applications, the crude material is of sufficient purity.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the sensitive isoindole product.

-

Triethylamine: Triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Slow Addition at 0 °C: The initial cooling and slow addition of the amine help to control the exothermicity of the reaction and minimize the formation of side products.

-

Aqueous Workup: The aqueous workup with sodium bicarbonate removes any remaining acidic byproducts and salts, simplifying the purification process.

V. The Isoindole Core in Modern Science: Applications and Future Perspectives

The unique electronic properties and reactivity of the isoindole nucleus have made it a valuable building block in various scientific disciplines.

A. Medicinal Chemistry

The isoindole scaffold is present in a number of biologically active molecules and marketed drugs. Its ability to participate in various intermolecular interactions makes it an attractive pharmacophore. Isoindole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.

Table 1: Examples of Isoindole-Containing Bioactive Compounds

| Compound | Biological Activity |

| Lenalidomide | Immunomodulatory, antiangiogenic, and antineoplastic |

| Pomalidomide | Immunomodulatory and antineoplastic |

| Apremilast | PDE4 inhibitor for the treatment of psoriasis and psoriatic arthritis |

B. Materials Science

In the realm of materials science, isoindoles are key components in the synthesis of functional organic materials. Their extended π-systems and ability to coordinate with metals make them ideal for applications in electronics and photonics.

-

Phthalocyanines: As mentioned earlier, phthalocyanines are macrocyclic compounds composed of four isoindole units. They are widely used as robust industrial pigments and have found applications in organic solar cells, photodynamic therapy, and as chemical sensors.[2]

-

Organic Dyes and Fluorophores: The tunable electronic properties of isoindoles allow for the design of novel organic dyes and fluorescent probes with applications in bioimaging and sensing.

The journey of isoindole chemistry, from a theoretical curiosity to a versatile building block in modern science, is a testament to the relentless pursuit of knowledge in the chemical sciences. The initial challenges posed by the inherent instability of the isoindole ring have been largely overcome through the development of sophisticated synthetic strategies. As our understanding of the fundamental reactivity of isoindoles continues to grow, we can anticipate the emergence of new and innovative applications in medicine, materials science, and beyond. The future of isoindole chemistry is bright, with endless possibilities for the design and synthesis of novel functional molecules.

References

-

Recent Developments in Isoindole Chemistry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Isoindole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

The Development of Synthetic Methods Using Isoindole Chemistry. (n.d.). ProQuest. Retrieved January 15, 2026, from [Link]

-

Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. (2012). Chemical Society Reviews, 41(16), 5626–5640. [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

-

The chemistry of isoindole natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Heugebaert, T. S. A., Roman, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(16), 5626. [Link]

-

Linstead, R. P. (1934). 212. Phthalocyanines. Part I. A new type of synthetic colouring matters. Journal of the Chemical Society (Resumed), 1016. [Link]

-

Linstead, R. P., & Lowe, A. R. (1934). 214. Phthalocyanines. Part III. Preliminary experiments on the preparation of phthalocyanines from phthalonitrile. Journal of the Chemical Society (Resumed), 1022. [Link]

-

PHTHALOCYANINE-BASED MOLECULES AND POLYMERS OF INTRINSIC MICROPOROSITY. (n.d.). Cardiff University. Retrieved January 15, 2026, from [Link]

Sources

- 1. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Isoindole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. 212. Phthalocyanines. Part I. A new type of synthetic colouring matters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 214. Phthalocyanines. Part III. Preliminary experiments on the preparation of phthalocyanines from phthalonitrile - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Development of Synthetic Methods Using Isoindole Chemistry - ProQuest [proquest.com]

A Technical Guide to the Spectroscopic Characterization of 2H-Isoindole-1-carboxylic Acid

Abstract

2H-isoindole-1-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic and structural properties of the isoindole scaffold. Despite its catalog presence[1][2][3], a comprehensive, publicly available repository of its experimental spectroscopic data is notably scarce. This technical guide serves as a foundational document for researchers, providing a robust, predictive framework for the spectroscopic analysis of this molecule. By synthesizing data from analogous structures and first principles of spectroscopy, this paper outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 2H-isoindole-1-carboxylic acid. We provide detailed, field-proven protocols for data acquisition and a thorough interpretation of the expected spectral features, grounded in authoritative references. This document is designed to empower scientists to identify, characterize, and utilize this compound with confidence, pending experimental verification.

Introduction and Molecular Structure

The isoindole core is an isomer of indole, consisting of a fused benzene and pyrrole ring.[4] Unlike the more stable 1H-indole, the parent 2H-isoindole is less common, but its derivatives are integral to materials like phthalocyanine dyes and various natural alkaloids.[4] The addition of a carboxylic acid moiety at the 1-position introduces a key functional group for further chemical modification, making 2H-isoindole-1-carboxylic acid a valuable building block.

The primary challenge in handling this molecule is its potential for instability, a known characteristic of the 2H-isoindole system which possesses significant o-quinoid character.[5] This reactivity necessitates careful handling and robust analytical methods for verification. This guide provides the expected spectroscopic signature to facilitate its unambiguous identification.

Caption: Structure of 2H-isoindole-1-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For 2H-isoindole-1-carboxylic acid, both ¹H and ¹³C NMR will provide definitive information on its constitution.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic and N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

To confirm the identity of the acidic -COOH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH and N-H signals should disappear or significantly diminish due to proton-deuterium exchange.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Set the spectral width to 0-200 ppm.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, heterocyclic, N-H, and carboxylic acid protons.

| Proton(s) (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | > 11.0 | Singlet (broad) | Highly deshielded acidic proton. Position is concentration-dependent.[6][7] |

| N-H | ~8.0 - 9.0 | Singlet (broad) | Position and broadening are influenced by hydrogen bonding and solvent. |

| H4, H5, H6, H7 | 7.0 - 7.8 | Multiplets | Aromatic protons on the benzene ring. Their exact shifts and coupling patterns will depend on the electronic effects of the fused pyrrole-carboxylate system. |

| H3 | ~6.5 - 7.0 | Singlet or Doublet | Proton on the pyrrole moiety. Expected to be upfield relative to the benzene protons but deshielded by the adjacent nitrogen and aromatic system. |

Causality Behind Predictions:

-

-COOH Proton: The extreme downfield shift (>11 ppm) is a hallmark of carboxylic acid protons, which are highly deshielded by the electronegative oxygen atoms and participate in strong hydrogen bonding.[7]

-

Aromatic Protons (H4-H7): These protons reside in a standard aromatic region. The fusion of the electron-rich pyrrole ring and the electron-withdrawing carboxylic acid group will create a complex electronic environment, leading to a spread of chemical shifts.

-

Pyrrole Protons (H3, N-H): The chemical shifts are estimated based on known values for pyrrole and isoindole derivatives. The N-H proton's lability will lead to a broad signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and confirm the presence of the key carbonyl and aromatic carbons.

| Carbon(s) (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Notes |

| C8 (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. Its position is upfield compared to ketones due to the resonance donation from the -OH group.[6] |

| C3a, C7a | 130 - 140 | Bridgehead carbons involved in ring fusion. |

| C4, C5, C6, C7 | 120 - 130 | Aromatic carbons of the benzene ring. |

| C1, C3 | 110 - 125 | Carbons of the pyrrole moiety. Their shifts are influenced by the nitrogen heteroatom and substitution. |

Causality Behind Predictions:

-

Carbonyl Carbon: Carboxyl carbons consistently appear in the 165-185 ppm range.[6] Conjugation with the isoindole ring system is expected to shift this value toward the upfield end of this range.

-

Aromatic Carbons: The shifts are typical for sp² hybridized carbons in a benzene ring fused to a heterocyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum of 2H-isoindole-1-carboxylic acid should show clear, characteristic bands for the O-H, N-H, C=O, and aromatic C=C bonds.

Experimental Protocol: IR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is recommended for ease of use and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum by pressing the material firmly against the crystal.

-

Scan over the range of 4000 to 600 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

-

Caption: Workflow for IR spectral interpretation.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | This is the most diagnostic feature of a hydrogen-bonded carboxylic acid.[7][8][9] |

| N-H stretch (Pyrrole) | 3300 - 3500 | Medium, Sharp | Characteristic of the N-H bond in the pyrrole ring. May overlap with the broad O-H band.[10] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Indicates C(sp²)-H bonds. |

| C=O stretch (Carbonyl) | 1690 - 1725 | Strong, Sharp | The position is influenced by hydrogen bonding and conjugation with the aromatic system.[8][9] |

| C=C stretch (Aromatic) | 1400 - 1600 | Medium (multiple bands) | Skeletal vibrations of the fused aromatic rings. |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Associated with the C-O single bond of the carboxyl group.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues through fragmentation analysis.

Experimental Protocol: MS

-

Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Perform tandem MS (MS/MS) on the parent ions to induce fragmentation and gather structural information.

-

Predicted Molecular Ions and Fragmentation

The molecular formula of 2H-isoindole-1-carboxylic acid is C₉H₇NO₂. Its monoisotopic mass is 161.0477 g/mol .

Predicted High-Resolution MS Data (Data predicted by computational tools.[11])

| Adduct | Predicted m/z | Ion Mode |

| [M+H]⁺ | 162.0550 | Positive |

| [M+Na]⁺ | 184.0369 | Positive |

| [M-H]⁻ | 160.0404 | Negative |

Expected Fragmentation: In positive-ion mode MS/MS, a common fragmentation pathway for carboxylic acids involves the initial loss of water (H₂O, 18 Da), followed by the loss of carbon monoxide (CO, 28 Da). This sequential loss is characteristic of the -COOH group. A primary fragmentation for many carbonyl compounds is the formation of an acylium ion.[12][13]

Caption: A plausible ESI⁺ fragmentation pathway for the title compound.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for 2H-isoindole-1-carboxylic acid. Based on established principles and data from related structures, we anticipate a ¹H NMR spectrum with a characteristic downfield carboxylic acid proton signal (>11 ppm), an IR spectrum dominated by very broad O-H and strong C=O stretching bands, and a mass spectrum confirming a molecular weight of 161 g/mol . This theoretical framework provides a self-validating system for researchers; experimental data that significantly deviates from these predictions would warrant a structural re-evaluation. By providing detailed protocols and reasoned interpretations, this document aims to accelerate research and development involving this versatile heterocyclic building block.

References

- Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS.

-

Molbase. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2h-isoindole-1-carboxylic acid (C9H7NO2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoindole. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Isoindole. Retrieved from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (n.d.). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.

- Hay, M. B., & Myneni, S. C. B. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 1507351-62-3|2H-Isoindole-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2H-isoindole-1-carboxylic acid 97% | CAS: 1507351-62-3 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. Isoindole - Wikipedia [en.wikipedia.org]

- 5. rua.ua.es [rua.ua.es]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - 2h-isoindole-1-carboxylic acid (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2H-Isoindole-1-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2H-isoindole-1-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical properties, explore detailed synthetic methodologies, and discuss the burgeoning therapeutic applications of the isoindole scaffold, grounding our analysis in established scientific literature.

Core Molecular Attributes of 2H-Isoindole-1-carboxylic Acid

2H-isoindole-1-carboxylic acid is an aromatic heterocyclic compound featuring a fused benzene and pyrrole ring system. It is a structural isomer of the more common indole-based compounds. The placement of the carboxylic acid group at the 1-position of the isoindole ring provides a critical handle for chemical modification and a key interaction point for biological targets.

Physicochemical Data Summary

The fundamental properties of 2H-isoindole-1-carboxylic acid are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][3][4][5] |

| IUPAC Name | 2H-isoindole-1-carboxylic acid | [1] |

| CAS Number | 1507351-62-3 | [1][4] |

| Canonical SMILES | O=C(O)C1=C2C=CC=CC2=CN1 | [1] |

| Predicted XlogP | 1.8 | [2] |

| Appearance | White to off-white solid (typical for related compounds) | N/A |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place | [4] |

Synthesis of 2H-Isoindole-1-carboxylic Acid: A Mechanistic Approach

The synthesis of the 2H-isoindole core can be challenging due to its inherent reactivity. However, robust methods have been developed, primarily focusing on the construction of substituted isoindole esters, which can then be hydrolyzed to the desired carboxylic acid. A prevalent and effective strategy involves a Palladium-catalyzed intramolecular C-N coupling reaction.

Experimental Protocol: Palladium-Catalyzed Intramolecular Arylation

This protocol is based on the well-established synthesis of 1-isoindolecarboxylic acid esters, followed by a standard ester hydrolysis. The causality behind this two-step approach lies in the higher stability and easier purification of the ester intermediate compared to the free acid during the ring-formation reaction.

Step 1: Synthesis of the Ester Precursor (e.g., Methyl 2H-isoindole-1-carboxylate)

-

Reaction Principle: This step utilizes a Palladium-catalyzed intramolecular Heck-type reaction, also known as an enolate arylation, to form the isoindole ring from an α-(2-iodobenzylamino) ester. The palladium catalyst facilitates the crucial carbon-nitrogen bond formation.

-

Materials:

-

Methyl α-(2-iodobenzylamino)acetate

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Anhydrous solvent (e.g., Dimethylformamide, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere, add methyl α-(2-iodobenzylamino)acetate, potassium phosphate, and the Pd(PPh₃)₄ catalyst.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2H-isoindole-1-carboxylate.

-

Step 2: Hydrolysis to 2H-isoindole-1-carboxylic acid

-

Reaction Principle: This is a standard saponification reaction where the methyl ester is hydrolyzed to the corresponding carboxylate salt using a strong base, followed by acidification to yield the final carboxylic acid.

-

Materials:

-

Methyl 2H-isoindole-1-carboxylate

-

Base (e.g., Lithium hydroxide, LiOH)

-

Solvent system (e.g., Tetrahydrofuran/Water mixture)

-

Acid (e.g., 1M Hydrochloric acid, HCl)

-

-

Procedure:

-

Dissolve the methyl 2H-isoindole-1-carboxylate in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield pure 2H-isoindole-1-carboxylic acid.

-

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of 2H-isoindole-1-carboxylic acid.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Based on the structure of 2H-isoindole-1-carboxylic acid and general spectroscopic principles, the following features are expected.[6][7][8]

-

¹H NMR Spectroscopy: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region.[6][7] The protons on the aromatic ring will appear in the aromatic region (approx. 7-8 ppm), and the protons on the pyrrole moiety of the isoindole ring will also have characteristic shifts.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected in the range of 165-185 ppm.[7] The aromatic and pyrrole carbons will appear in their respective typical regions.

-

Infrared (IR) Spectroscopy: Two characteristic peaks are anticipated for the carboxylic acid group: a very broad O–H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1760 cm⁻¹.[7][8]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (161.16 g/mol ) should be observed. Common fragmentation patterns for carboxylic acids include the loss of OH (17 amu) and COOH (45 amu).

Applications in Drug Discovery and Development

The isoindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse and potent biological activities.[9] While specific studies on the unsubstituted 2H-isoindole-1-carboxylic acid are limited, the broader class of isoindole derivatives has shown significant therapeutic potential.

Known Biological Activities of the Isoindole Scaffold

-

Anticancer and Antimicrobial Agents: Various substituted isoindoles have demonstrated cytotoxic effects against cancer cell lines and activity against microbial strains.[9][10]

-